TJP6T3TJP4

Description

Regulatory Status and Global Usage Patterns

The regulatory landscape for Allura Red AC demonstrates significant variation across international jurisdictions, reflecting different approaches to food additive oversight and consumer protection policies. In the United States, the Food and Drug Administration maintains approval for Allura Red AC use in food, drugs, and cosmetics under the designation Food, Drug, and Cosmetic Red Number 40. When formulated as aluminum lake preparations, the compound requires disclosure as "Red 40 Lake" or "Red 40 Aluminum Lake" on product labeling.

The European Union regulatory framework presents a more complex structure, with the European Food Safety Authority approving Allura Red AC as food colorant E129 in 1994. However, individual European Union member states retained authority to implement local restrictions on food colorants, creating a patchwork of regulatory requirements across the region. Recent regulatory developments include Commission Implementing Regulation 2022/1247, which authorized Allura Red AC as a feed additive for small non-food producing mammals and ornamental birds.

Canadian regulatory authorities permit Allura Red AC use in food products with specific labeling requirements. Health Canada's recent modifications to the List of Permitted Colouring Agents demonstrate ongoing regulatory refinement, with December 2023 updates extending permitted use to fruit flavored beer at maximum levels of 10 parts per million. This regulatory evolution reflects Canada's approach to balancing consumer choice with public health considerations.

Japan's regulatory framework incorporates Allura Red AC under specifications established by the Ministry of Health, Labour and Welfare, with detailed purity and quality standards governing commercial use. The Japanese approach emphasizes technical specifications and quality control measures, requiring not less than 85 percent total coloring matters calculated as the disodium salt.

Global usage patterns reveal significant regional variations in consumption and application. The United States and China collectively represent more than 35 percent of the global market, reflecting both large population bases and established food processing industries. European markets demonstrate more conservative adoption patterns, with several countries including Denmark, Belgium, France, and Switzerland implementing prohibitions on Allura Red AC use. Nordic countries, particularly Norway and Finland, have established strict regulations regarding food additives including Allura Red AC.

The Asia-Pacific region shows growing market penetration, driven by increasing disposable income and expanding consumption of processed food products. Market analysis indicates that rising affluence in regions including the Middle East, Latin America, and Africa facilitates greater consumption of ready-to-eat packaged foods, consequently increasing demand for red food colorants.

Recent regulatory developments demonstrate evolving oversight approaches. California's October 2023 legislation, set to take effect in 2027, represents the first United States state-level ban on specific food additives, though this particular legislation targets Red Dye Number 3 (Erythrosine) rather than Allura Red AC. This legislative precedent may influence future regulatory discussions regarding synthetic food colorants.

Table 1: Global Market Projections for Allura Red AC (2022-2035)

| Year | Market Value (USD Million) | Annual Growth Rate | Volume (Metric Tons) |

|---|---|---|---|

| 2022 | 140.0 | - | 18,000 |

| 2025 | 165.1 | 5.2% | - |

| 2032 | - | - | 34,000 |

| 2035 | 297.2 | 6.0% (CAGR 2025-2035) | - |

Table 2: Regulatory Classifications by Jurisdiction

| Jurisdiction | Designation | Approval Status | Special Requirements |

|---|---|---|---|

| United States | FD&C Red No. 40 | Approved | Lake form labeling |

| European Union | E129 | Approved (1994) | Member state variations |

| Canada | Allura Red | Approved | Special labeling required |

| Japan | Food Red No. 40 | Approved | MHLW specifications |

| Australia | INS No. 129 | Approved | Codex Alimentarius standards |

Properties

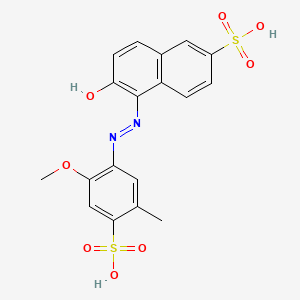

CAS No. |

149440-01-7 |

|---|---|

Molecular Formula |

C18H16N2O8S2 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C18H16N2O8S2/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

InChI Key |

UQWIHFJXDRNUDP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |

Color/Form |

Dark red powde |

melting_point |

300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |

Other CAS No. |

149440-01-7 25956-17-6 |

solubility |

In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |

Synonyms |

Allura Red AC Dye C.I. 16035 F D and C red #40 FD and C red no. 40 R-40 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The synthesis of TJP6T3TJP4 derivatives via T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide)-mediated cyclization represents a breakthrough in operational simplicity. This method involves the cyclization of N-phenyl-C-aryl imines with thionicotinic acid at ambient temperatures, eliminating the need for anhydrous solvents or specialized equipment. Key advantages include:

-

Minimized epimerization : T3P’s mild conditions prevent racemization at the α-carbon of thionicotinic acid, preserving stereochemical integrity.

-

Scalability : Reactions proceed in two- or three-component formats, accommodating diverse aryl substituents (e.g., electron-donating -OCH₃ or electron-withdrawing -NO₂ groups).

Synthetic Procedure

-

Imine Preparation : N-phenyl-C-aryl imines are synthesized by condensing anilines with aryl aldehydes in ethanol.

-

Cyclization : Equimolar amounts of imine and thionicotinic acid are combined with T3P (1.2 equiv) in pyridine at 25°C for 24–48 hours.

-

Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (hexane/ethyl acetate) yields purified this compound derivatives.

Table 1: Yields of this compound Derivatives via T3P-Mediated Cyclization

| Substituent (C-aryl) | Reaction Time (h) | Yield (%) |

|---|---|---|

| p-OCH₃ | 24 | 58 |

| m-NO₂ | 36 | 47 |

| o-Cl | 48 | 32 |

| p-CH₃ | 24 | 63 |

Multi-Step Synthesis from Piperidine Precursors: A Patent Perspective

Critical Process Parameters

-

Temperature Control : Grignard additions require strict maintenance at -30°C to avoid side reactions.

-

Catalyst Loading : A 5:1 substrate-to-Raney nickel ratio ensures complete hydrogenation within 8–30 hours.

-

Crystallization : Slow evaporation of methyl tert-butyl ether solutions yields crystalline products with >99% enantiomeric excess.

Table 2: Optimization of Hydrogenation Conditions

| Substrate (g) | Raney Ni (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2.42 | 240 | 30 | 30 | 95 |

| 4.80 | 900 | 50 | 8 | 89 |

Data adapted from CN105237463A.

Mechanistic Insights and Byproduct Analysis

Proposed Cyclization Mechanism

The T3P-mediated pathway involves:

-

Activation : Thionicotinic acid’s carboxylate attacks T3P, forming a reactive acyloxyphosphonium intermediate.

-

Iminium Formation : The imine nitrogen attacks the activated carbonyl, ejecting a phosphonate leaving group.

-

Ring Closure : Nucleophilic attack by the thiolate sulfur on the iminium carbon generates the thiazinone core.

Byproduct Formation and Mitigation

-

Disulfide Byproducts : Atmospheric oxidation of thionicotinic acid leads to disulfide dimers, which are minimized by conducting reactions under nitrogen.

-

Epimerization : T3P’s weak basicity (vs. traditional coupling agents) reduces α-carbon epimerization to <5%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of dyes and pigments for textiles and plastics

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate biological membranes. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Compound 7: 7,8,8-Trimethyl-4-azatricyclo[4.2.1.0³,⁵]nonane

Synthesis : Produced by reacting precursor 6 with LiAlH₄ in tetrahydrofuran (THF), yielding a 60% product with an IR spectrum identical to a reference sample from compound 3 .

Comparison with this compound :

Compound 8: 2,8,8-Trimethyl-3-azatricyclo[5.1.1.0²,⁵]nonane

Synthesis : Derived from precursor 5 using LiAlH₄ in THF, yielding 62% product with a unique IR spectrum distinct from compound 7 .

Comparison with this compound :

- Structural Differences : Compound 8 features a larger tricyclic core ([5.1.1.0²,⁵] vs. [4.2.1.0³,⁵] in this compound), leading to altered steric and electronic properties.

- Reactivity : The position of nitrogen and methyl groups may influence its stability under acidic conditions compared to this compound .

Compound 23: 6,6-Dimethyl-4-azatricyclo[5.2.1.0¹,⁵]decan-3-one

Synthesis : Generated via desulfonation of compound 22 using sodium sulfite, achieving a high yield of 79.6% .

Comparison with this compound :

- Spectral Data : Unique IR absorption bands at ~1700 cm⁻¹ (C=O stretch) differentiate it from this compound, which may lack this feature .

Tabulated Comparison of Key Properties

| Property | This compound | Compound 7 | Compound 8 | Compound 23 |

|---|---|---|---|---|

| Core Structure | Tricyclo[4.2.1.0³,⁵] | Tricyclo[4.2.1.0³,⁵] | Tricyclo[5.1.1.0²,⁵] | Tricyclo[5.2.1.0¹,⁵] |

| Functional Groups | Amine, Methyl | Amine, Methyl | Amine, Methyl | Ketone, Amine, Methyl |

| Synthetic Yield | Not reported | 60% | 62% | 79.6% |

| Key IR Features | N-H stretch (~3300 cm⁻¹) | Overlaps with compound 3 | Distinct from compound 7 | C=O stretch (~1700 cm⁻¹) |

Research Findings and Implications

Synthetic Efficiency : Compounds with smaller tricyclic cores (e.g., Compound 7) exhibit lower yields compared to larger frameworks (e.g., Compound 23), likely due to steric hindrance during cyclization .

Functional Group Impact : The presence of a ketone (Compound 23) enhances electrophilic reactivity, making it more suitable for derivatization than this compound or its amine counterparts .

Spectral Differentiation : IR spectroscopy reliably distinguishes between compounds based on functional groups, even within structurally similar tricyclic systems .

Q & A

Basic Research Questions

Q. How to formulate focused research questions for studying TJP6T3TJP4 in experimental settings?

- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Use tools like Google Scholar to locate peer-reviewed studies on TJP6TJP4 analogs or related compounds. Narrow questions to address specific mechanisms, such as "How does this compound interact with [specific biological pathway/material property] under [controlled conditions]?" Ensure questions are testable, avoid ambiguity, and align with theoretical frameworks (e.g., molecular interaction models) .

Q. What experimental designs are suitable for initial characterization of this compound?

- Methodological Answer : Start with controlled in vitro or computational simulations (e.g., molecular docking) to establish baseline properties. Use pre-test/post-test designs with negative controls to isolate variables. For reproducibility, document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including equipment specifications, purity verification methods (e.g., NMR, HPLC), and environmental controls (temperature, pH) .

Q. How to ensure data reliability in this compound studies?

- Methodological Answer : Triangulate data using multiple analytical techniques (e.g., spectroscopy, chromatography). Validate findings against published datasets or replicate experiments with independent samples. Address response bias in surveys or observational studies by blinding observers and randomizing sample groups .

Advanced Research Questions

Q. How to integrate multidimensional theoretical frameworks into this compound research?

- Methodological Answer : Align hypotheses with established models (e.g., density functional theory for material properties or receptor-ligand dynamics for biochemical studies). Use conceptual frameworks to guide methodological choices, such as selecting kinetic assays over equilibrium studies to probe reaction mechanisms. Justify frameworks in the introduction and discussion sections, citing foundational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.